3-Methyl-2(1H)-pyridinethione

Description

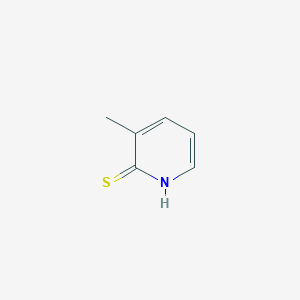

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDOMAKPLZVHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418688 | |

| Record name | 3-Methyl-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-66-6 | |

| Record name | 3-Methyl-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18368-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-2(1H)-pyridinethione (CAS: 18368-66-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-2(1H)-pyridinethione, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectral analysis, and explore its emerging applications, particularly in the context of drug discovery and development.

Core Chemical and Physical Properties

This compound, also known as 3-methylpyridine-2-thiol, is a sulfur-containing heterocyclic compound.[1][2] It exists in a tautomeric equilibrium between the thione and thiol forms, a crucial aspect influencing its reactivity and biological interactions. The thione form is generally favored in polar solvents.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 18368-66-6 |

| Molecular Formula | C₆H₇NS |

| Molecular Weight | 125.19 g/mol |

| Melting Point | 163-165 °C |

| Boiling Point | 191.881 °C at 760 mmHg (Predicted) |

| Density | 1.11 g/cm³ (Predicted) |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in many organic solvents |

| pKa | 9.79 ± 0.40 (Predicted) |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the thionation of the corresponding pyridone, 3-methyl-2(1H)-pyridone, using Lawesson's reagent.[3] Lawesson's reagent is a well-established thionating agent that converts carbonyl groups to thiocarbonyls.[3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Thionation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

3-Methyl-2(1H)-pyridone

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2(1H)-pyridone (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

The crude residue can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Purification Protocol: Recrystallization

For further purification, recrystallization can be performed.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~2.2 ppm (s, 3H): Methyl protons (-CH₃)

-

~6.2 ppm (t, 1H): Proton at position 5 of the pyridine ring

-

~7.3 ppm (d, 1H): Proton at position 4 of the pyridine ring

-

~7.4 ppm (d, 1H): Proton at position 6 of the pyridine ring

-

~13.0 ppm (br s, 1H): N-H proton (thione tautomer)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~17.0 ppm: Methyl carbon (-CH₃)

-

~110.0 ppm: C5

-

~130.0 ppm: C3

-

~135.0 ppm: C4

-

~138.0 ppm: C6

-

~175.0 ppm: C2 (thiocarbonyl carbon)

Caption: Workflow for NMR-based characterization.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 125, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom to give a fragment at m/z = 124.

-

Loss of the methyl radical (•CH₃) to give a fragment at m/z = 110.

-

Loss of the thioformyl radical (•CHS) to give a fragment at m/z = 80.

-

Reactivity and Tautomerism

The thione-thiol tautomerism is a defining feature of 2-pyridinethiones. In this compound, the equilibrium lies between the thione form (3-methyl-1H-pyridine-2-thione) and the thiol form (3-methylpyridine-2-thiol). This equilibrium is influenced by the solvent, temperature, and pH. The thione form generally predominates in solution.

Caption: Thione-thiol tautomerism.

The sulfur atom in the thione form is nucleophilic and can undergo S-alkylation reactions with various electrophiles.[4] This reactivity allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry.

Applications in Drug Discovery and Development

The pyridinethione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] While specific studies on this compound are limited, its structural similarity to other biologically active pyridinethiones suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.[5]

Pyridinethione derivatives have been investigated as inhibitors of various enzymes and have shown promise in targeting cancer cell proliferation.[4] The ability to functionalize the sulfur atom provides a handle for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates.

Safety and Handling

This compound is harmful if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant potential for applications in drug discovery and materials science. Its synthesis is accessible, and its reactivity, particularly at the sulfur atom, allows for the generation of diverse libraries of derivatives for biological screening. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LookChem. (n.d.). This compound.

- Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., Azab, M. E., Elasasy, M. E. A., Awad, H. M., Farghaly, T. A., & Amr, A. E.-G. E. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10695–10709. [Link]

- MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line.

- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

- ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- NIST. (n.d.). 2(1H)-Pyridinethione, 3-hydroxy-6-methyl-. National Institute of Standards and Technology.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.

- ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1).

- Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Khan, I., Ibrar, A., Abbas, N., & Ali, A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. [Link]

- ResearchGate. (n.d.). 1H And 1 3C NMR of some mercaptopyridine and pyridinethione carboxylic acids.

- National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.

- ResearchGate. (n.d.). Pyridine2(1 H )-thione in Heterocyclic Synthesis: Synthesis of Some New Nicotinic Acid Ester, Thieno[2, 3- b ]pyridine, Pyrido[3′, 2′: 4, 5]thieno [3, 2- d ]pyrimidine, and Thiazolylpyrazolo[3, 4- b ]pyridine Derivatives.

- ResearchGate. (n.d.). (PDF) Use of Lawesson's Reagent in Organic Syntheses.

- ResearchGate. (n.d.). Synthesis, cytotoxicity, in-vitro antibacterial screening and in-silico study of novel thieno[2,3- b ]pyridines as potential pim-1 inhibitors.

- Wikipedia. (n.d.). Pyrithione.

- Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]

- ResearchGate. (n.d.). Synthesis, docking and ADMET prediction of novel 5-((5-substituted-1-H-1,2,4-triazol-3-yl) methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as antifungal agents.

- University of California, Davis. (n.d.). Interpretation of mass spectra.

- ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f).

- PubChem. (n.d.). 3-Hydroxy-1-methyl-2(1h)-pyridinethione. National Center for Biotechnology Information.

Sources

- 1. preprints.org [preprints.org]

- 2. lookchem.com [lookchem.com]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C6H7NS | CID 5371450 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-2(1H)-pyridinethione chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2(1H)-pyridinethione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that belongs to the pyridinethione class. These molecules are structural analogs of pyridinones where the oxygen atom of the carbonyl group is replaced by a sulfur atom. This substitution imparts a unique set of chemical properties and reactivities that make them valuable scaffolds in medicinal chemistry and materials science.[1][2] The presence of the methyl group at the 3-position introduces specific steric and electronic effects that modulate its reactivity compared to the parent 2(1H)-pyridinethione.

A critical feature of this compound is its existence in a tautomeric equilibrium with its thiol form, 3-methylpyridine-2-thiol.[3][4][5] The predominance of one tautomer over the other is influenced by factors such as the physical state (solid vs. solution) and the nature of the solvent, a crucial consideration for reaction design and biological interactions.[6] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, offering field-proven insights for its application in research and drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic and analytical workflows.

| Property | Value | Source(s) |

| CAS Number | 18368-66-6 | [3][4][5] |

| Molecular Formula | C₆H₇NS | [3][4][5] |

| Molecular Weight | 125.19 g/mol | [3][4] |

| Melting Point | 163-165 °C | [3][5] |

| Boiling Point | 191.88 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.11 - 1.15 g/cm³ (Predicted) | [3][5] |

| pKa | 9.79 ± 0.40 (Predicted) | [3] |

| XLogP3 | 1.2 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Appearance | Solid | N/A |

Core Chemical Feature: Thione-Thiol Tautomerism

Like other 2-pyridinethiones, this compound exhibits prototropic tautomerism, existing as an equilibrium between the thione (amide) and thiol (enol) forms. In the solid state and in most solutions, the thione form is predominant.[6] This equilibrium is fundamental to its reactivity, as the molecule can react via either the nitrogen or the sulfur atom depending on the conditions and the electrophile.

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis from 3-Methylpyridin-2-ol

This protocol describes a representative lab-scale synthesis. The choice of phosphorus pentasulfide (P₄S₁₀) as the thionating agent is common due to its effectiveness, though Lawesson's reagent can also be used, often under milder conditions. The use of pyridine as a solvent is advantageous as it also acts as a base to neutralize acidic byproducts.

Self-Validation: The success of the reaction is validated at each critical step. The initial dissolution confirms reagent quality. The color change during reflux indicates reaction progress. The precipitation upon workup signals product formation, and the final melting point and spectroscopic analysis confirm the identity and purity of the target compound.

Methodology:

-

Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions, as thionating agents are moisture-sensitive.

-

Reagents: Add 3-methylpyridin-2-ol (1 eq.) and anhydrous pyridine to the flask. Stir until the starting material is fully dissolved.

-

Thionation: To the stirring solution, carefully add phosphorus pentasulfide (P₄S₁₀) (0.5 eq.) portion-wise. The addition can be exothermic.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice or into cold water to quench the reaction and hydrolyze any remaining P₄S₁₀. This step should be performed in a well-ventilated fume hood due to the potential release of H₂S gas.

-

Isolation: The crude product often precipitates from the aqueous mixture. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Confirmation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point (163-165 °C) [3][5]and acquiring NMR and IR spectra.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification of this compound.

| Spectroscopy | Characteristic Features |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~6.0-7.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns will be distinct for the H-4, H-5, and H-6 protons. - Methyl Protons: A singlet at ~2.0-2.5 ppm corresponding to the -CH₃ group. - N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm) due to the acidic proton on the nitrogen atom. |

| ¹³C NMR | - Thione Carbon (C=S): A characteristic signal in the highly deshielded region of the spectrum, typically >175 ppm, which is a key indicator of the thione tautomer. - Aromatic Carbons: Signals in the aromatic region (~110-140 ppm). - Methyl Carbon: A signal in the aliphatic region (~15-20 ppm). |

| IR Spectroscopy | - N-H Stretch: A broad absorption band in the region of 3100-3000 cm⁻¹. - C=S Stretch: A characteristic absorption band around 1200-1100 cm⁻¹, which can be weak but is indicative of the thione group. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the compound. [4] |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nucleophilicity of the sulfur atom and the acidity of the N-H proton. This dual reactivity makes it a versatile building block, or "synthon," in organic synthesis.

Key Reactions: S-Alkylation

The sulfur atom is highly nucleophilic and readily reacts with electrophiles, particularly alkyl halides, in a process known as S-alkylation. [7][8]This reaction is fundamental for incorporating the 3-methyl-2-thiopyridyl moiety into larger molecules, a common strategy in the development of new therapeutic agents. [7]Pyridinethione scaffolds have been investigated for a range of biological activities, including anticancer properties. [7][8]

Caption: Reaction schematic for the S-alkylation of this compound.

Role as a Privileged Scaffold

The pyridinone/pyridinethione core is considered a "privileged scaffold" in medicinal chemistry. [1][2]This is because its structure allows for:

-

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the sulfur atom can act as an acceptor, facilitating interactions with biological targets like enzyme active sites. [1]* Bioisosterism: The scaffold can act as a bioisostere for other chemical groups like amides or phenols, allowing chemists to fine-tune a drug candidate's properties such as solubility, lipophilicity, and metabolic stability. [2]* Synthetic Versatility: As demonstrated by S-alkylation, the scaffold has readily accessible synthetic handles for derivatization, enabling the creation of large libraries of compounds for screening. [7][8]

Safety and Handling

-

Hazards: this compound is classified as harmful if swallowed. [4]Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.

-

Storage: The compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere like nitrogen to prevent degradation. [5]

Conclusion

This compound is a heterocyclic compound with a rich and versatile chemistry defined by its thione-thiol tautomerism and the nucleophilicity of its sulfur atom. Its straightforward synthesis and predictable reactivity make it an important intermediate in organic synthesis. For drug development professionals, its properties as a privileged scaffold offer significant opportunities for designing novel therapeutics by enabling precise control over molecular interactions and physicochemical properties. A thorough understanding of its core chemical properties, as detailed in this guide, is essential for leveraging its full potential in both academic and industrial research settings.

References

- This compound.LookChem.[Link]

- This compound | C6H7NS | CID 5371450.PubChem.[Link]

- Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution.Journal of the Chemical Society, Perkin Transactions 2.[Link]

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- Recent Advances of Pyridinone in Medicinal Chemistry.Frontiers in Chemistry.[Link]

- Pyridones in drug discovery: Recent advances.Bioorganic & Medicinal Chemistry Letters.[Link]

- Pyrithione.Wikipedia.[Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C6H7NS | CID 5371450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 18368-66-6 [amp.chemicalbook.com]

- 6. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure of 3-Methyl-2(1H)-pyridinethione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Methyl-2(1H)-pyridinethione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its synthesis, spectroscopic characterization, and the critical concept of thione-thiol tautomerism that governs its chemical behavior. By integrating experimental data with computational insights, this guide offers a holistic understanding of the molecule's structural and electronic properties, providing a foundational resource for researchers engaged in its application and further development.

Introduction

This compound, a substituted pyridine derivative, belongs to a class of compounds that have garnered significant attention due to their diverse biological activities and utility as versatile chemical building blocks. The presence of the thiocarbonyl group and the adjacent methyl substituent on the pyridine ring imparts unique electronic and steric properties, influencing its reactivity, coordination chemistry, and potential as a pharmacophore. Understanding the nuanced details of its molecular structure is paramount for elucidating its mechanism of action in biological systems and for designing novel derivatives with enhanced therapeutic or material properties. A pivotal aspect of its chemistry, and a central theme of this guide, is the prototropic tautomerism between the thione and thiol forms, an equilibrium that is sensitive to the surrounding chemical environment.

Molecular Structure and Properties

This compound is a solid at room temperature with a melting point in the range of 163-165 °C.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇NS | [2] |

| Molecular Weight | 125.19 g/mol | [2] |

| CAS Number | 18368-66-6 | [2] |

| IUPAC Name | 3-methyl-1H-pyridine-2-thione | [2] |

| Canonical SMILES | CC1=CC=CNC1=S | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the thionation of the corresponding pyridone precursor, 3-methylpyridin-2-ol. This reaction is a common and high-yielding method for converting carbonyl compounds to their thiocarbonyl analogues.

Synthetic Pathway

The primary synthetic route involves the treatment of 3-methylpyridin-2-ol with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. A reported method suggests a yield of up to 94% when using diphosphorus pentasulfide in the presence of sodium chloride and potassium carbonate in a chloroform-water solvent system.[1]

Caption: Synthetic route to this compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylpyridin-2-ol and phosphorus pentasulfide (or Lawesson's reagent) in a suitable high-boiling solvent such as toluene or chloroform.[1]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a molecular ion peak (M⁺) at m/z = 125, which corresponds to its molecular weight.[2] Other significant peaks are observed at m/z = 124 and m/z = 80.[2] The peak at m/z 124 likely arises from the loss of a hydrogen atom, while the peak at m/z 80 could result from the fragmentation of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution NMR spectra for this compound are not widely published, theoretical studies and data from analogous compounds provide expected chemical shifts.[3]

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad signal for the N-H proton of the thione tautomer. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the thiocarbonyl group and the electron-donating methyl group.

-

¹³C NMR: The ¹³C NMR spectrum will exhibit a characteristic signal for the thiocarbonyl carbon (C=S) at a downfield chemical shift. Signals for the other carbons of the pyridine ring and the methyl carbon will also be present. PubChem indicates the availability of ¹³C NMR data, suggesting its utility in structural confirmation.[2]

Infrared (IR) and UV-Vis Spectroscopy

IR and UV-Vis spectroscopy are particularly powerful tools for investigating the thione-thiol tautomerism.

-

FTIR Spectroscopy: The IR spectrum of the solid-state compound is expected to be dominated by the thione tautomer. A strong absorption band corresponding to the C=S stretching vibration would be a key diagnostic peak.[3] The presence of a broad N-H stretching band would further support the thione structure. Conversely, the thiol tautomer would exhibit a characteristic S-H stretching vibration.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is also indicative of the tautomeric form. Thione tautomers typically display an absorption maximum in the range of 300-400 nm, attributed to the n-π* transition of the C=S group.[4] In contrast, the thiol form usually absorbs at wavelengths below 300 nm, corresponding to π-π* transitions.[4] The solvent environment can significantly influence the position of the tautomeric equilibrium and thus the observed UV-Vis spectrum.

Thione-Thiol Tautomerism: A Deeper Dive

A fundamental aspect of the molecular structure of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms.

Caption: Thione-thiol tautomeric equilibrium.

Theoretical Insights from Computational Chemistry

Density Functional Theory (DFT) calculations on related pyridinethione systems have shown that the thione form is generally the more stable tautomer, particularly in the gas phase and in non-polar solvents.[3] This stability is attributed to the greater bond strength of the C=S and N-H bonds compared to the C=N and S-H bonds. The methyl group at the 3-position is not expected to significantly alter this preference.

Experimental Evidence

Experimental evidence from various spectroscopic techniques corroborates the theoretical findings. In the solid state, X-ray crystallographic studies of similar pyridinethione derivatives confirm the predominance of the thione tautomer.[3] As mentioned earlier, IR and UV-Vis spectroscopy in different solvents can be used to probe the position of the tautomeric equilibrium in solution. Polar, protic solvents can stabilize the thione form through hydrogen bonding interactions with the thiocarbonyl group and the N-H proton.

Reactivity and Potential Applications

The molecular structure of this compound dictates its reactivity and potential applications. The presence of the nucleophilic sulfur atom and the acidic N-H proton makes it a versatile building block in organic synthesis.

Chemical Reactivity

The thione group can undergo various reactions, including S-alkylation, S-acylation, and oxidation to the corresponding disulfide. The pyridine ring can also participate in electrophilic and nucleophilic substitution reactions, although the reactivity is modulated by the substituents.

Potential Applications in Drug Discovery and Materials Science

Pyridinethione derivatives have shown a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[5] The parent compound, pyrithione, is a well-known antifungal agent.[6] The ability of the thione/thiol group to chelate metal ions is also a key feature, with applications in coordination chemistry and the development of metallodrugs. Furthermore, related pyridine-thiol compounds have been investigated as corrosion inhibitors for metals.[7] The specific biological and material properties of this compound warrant further investigation.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. Through a combination of established synthetic methods, spectroscopic analysis, and an in-depth discussion of its tautomeric nature, a comprehensive picture of this molecule has been presented. The predominance of the thione tautomer, particularly in the solid state, and the subtle interplay of electronic and solvent effects on the tautomeric equilibrium are key takeaways. The structural insights provided herein are intended to serve as a valuable resource for researchers and scientists, facilitating the rational design of new experiments and the exploration of novel applications for this intriguing heterocyclic compound in the fields of drug development and beyond.

References

- Theoretical Studies of the Tautomers of Pyridinethiones. (n.d.).

- PubChem. (n.d.). This compound.

- LookChem. (n.d.). This compound.

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. (2006).

- Pyrithione. (n.d.). In Wikipedia.

- Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. (2022). PubMed.

- Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (n.d.).

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C6H7NS | CID 5371450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrithione - Wikipedia [en.wikipedia.org]

- 7. Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 3-Methyl-2(1H)-pyridinethione

An In-depth Technical Guide to the Synthesis of 3-Methyl-2(1H)-pyridinethione from 3-Methylpyridine

This compound, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. Its structural isomer, 2-pyridinethione, is a well-known component of biologically active molecules and serves as a versatile ligand in coordination chemistry. The introduction of a methyl group at the 3-position modifies the electronic and steric properties of the scaffold, offering nuanced opportunities for drug design and the development of novel materials. This guide provides a comprehensive overview of a robust and logical synthetic pathway starting from the readily available industrial chemical, 3-methylpyridine (also known as 3-picoline).

While a direct reaction between 3-methylpyridine and elemental sulfur might seem like the most straightforward approach, research has shown this pathway to be non-selective, yielding a complex mixture of condensation products, thiophenes, and high molecular weight compounds rather than the desired product.[1][2] Therefore, a more controlled, multi-step synthesis is required to achieve high purity and yield. This guide focuses on a field-proven, three-stage strategy:

-

N-Oxidation: Activation of the pyridine ring by converting 3-methylpyridine into its N-oxide derivative.

-

Rearrangement & Hydrolysis: Transformation of the N-oxide into 3-methyl-2(1H)-pyridone.

-

Thionation: Conversion of the pyridone intermediate into the final target, this compound.

This structured approach ensures high fidelity at each chemical transformation, embodying the principles of robust process development essential for pharmaceutical and materials science research.

Caption: Overall synthetic workflow from 3-methylpyridine.

Part 1: Ring Activation via N-Oxidation of 3-Methylpyridine

The first critical step is the N-oxidation of the 3-methylpyridine ring. The pyridine ring is relatively electron-deficient and resistant to many electrophilic substitutions. The introduction of an N-oxide functionality dramatically alters this electronic character.[3] The oxygen atom can donate electron density into the ring, activating the C2 and C4 positions for subsequent nucleophilic attack, a crucial feature we will exploit in the next stage of the synthesis.[4][5]

Comparative Oxidation Methodologies

The N-oxidation of pyridines can be achieved using various oxidizing agents. The choice of method often depends on factors like scale, safety, cost, and desired purity. Hydrogen peroxide in glacial acetic acid is a classic and reliable method, while other peroxy acids or catalytic systems offer different advantages.[6][7]

| Method | Oxidizing Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Reported Yield (%) | Reference |

| Classical Oxidation | 30% Hydrogen Peroxide | Glacial Acetic Acid | 70 ± 5 | 24 | 73 - 77 | [6][7] |

| Peroxy Acid | m-CPBA | Dichloromethane | 20 - 25 | 24 | ~90 | [8] |

| Catalytic Oxidation | 27-35% H₂O₂ | Phosphomolybdic acid / MoO₃ | Neat (Microreactor) | 80 - 90 | ~0.8 - 2.6 | 90.7 - 91.0 |

Experimental Protocol: N-Oxidation with Hydrogen Peroxide

This protocol is adapted from established literature procedures for the synthesis of pyridine N-oxides.[7]

Materials:

-

3-Methylpyridine (3-picoline)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (w/w)

-

Sodium Carbonate

-

Chloroform

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridine (1.0 eq) and glacial acetic acid (3.0 eq).

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.1 eq) dropwise, ensuring the internal temperature does not exceed 20°C.

-

After the addition is complete, heat the reaction mixture to 70-75°C and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extract the aqueous mixture with chloroform (3 x volume of the initial mixture).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 3-methylpyridine N-oxide as a hygroscopic solid or oil.[7]

Part 2: Synthesis of 3-Methyl-2(1H)-pyridone

With the activated 3-methylpyridine N-oxide in hand, the next step is to introduce an oxygen functionality at the C2 position. This is elegantly achieved through a rearrangement reaction, typically using acetic anhydride.

Mechanism of Rearrangement

The mechanism involves the N-oxide oxygen acting as a nucleophile, attacking the acetic anhydride to form an N-acetoxy pyridinium intermediate. This intermediate is highly activated towards nucleophilic attack. The acetate counter-ion then attacks the C2 position of the pyridine ring. A subsequent elimination of acetic acid re-aromatizes the ring, yielding 2-acetoxy-3-methylpyridine. Finally, hydrolysis of this ester intermediate under basic or acidic conditions affords the desired 3-methyl-2(1H)-pyridone, which exists in tautomeric equilibrium with its 2-hydroxypyridine form.[4]

Caption: Key mechanistic steps for pyridone formation.

Experimental Protocol: Acetic Anhydride Rearrangement and Hydrolysis

Materials:

-

3-Methylpyridine N-oxide

-

Acetic Anhydride

-

Sodium Hydroxide solution (e.g., 10% w/v)

-

Hydrochloric Acid (e.g., 2M)

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve 3-methylpyridine N-oxide (1.0 eq) in acetic anhydride (5.0 eq).

-

Heat the mixture to reflux (approx. 120-140°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Add a 10% aqueous solution of sodium hydroxide to hydrolyze the excess acetic anhydride and the acetoxy intermediate. Maintain the basic conditions (pH > 10) and stir for 2-3 hours at room temperature.

-

Neutralize the solution to pH ~7 using 2M hydrochloric acid.

-

Extract the product into ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude 3-methyl-2(1H)-pyridone can be purified by recrystallization or column chromatography.

Part 3: Thionation to this compound

The final step is the conversion of the carbonyl group of the pyridone to a thiocarbonyl group. This transformation from a lactam to a thiolactam is a classic reaction in heterocyclic chemistry, most commonly achieved using phosphorus-based thionating agents.

Thionating Agents and Reaction Rationale

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used, mild, and effective reagent for this purpose.[9] An alternative is phosphorus pentasulfide (P₄S₁₀), though it can sometimes require harsher conditions.[9] The choice of reagent and solvent is critical for achieving a clean and high-yielding reaction.

| Thionating Agent | Solvent | Conditions | Reported Yield (Similar Substrates) | Reference |

| Lawesson's Reagent | Toluene | 4h, Heating | 80% | [9] |

| Diphosphorus Pentasulfide (P₄S₁₀) | Chloroform/Water | Not specified | 94% | [9] |

Experimental Protocol: Thionation with Lawesson's Reagent

This protocol is based on a reported procedure for the conversion of pyridones to pyridinethiones.[9]

Materials:

-

3-Methyl-2(1H)-pyridone

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methyl-2(1H)-pyridone (1.0 eq) and anhydrous toluene.

-

Add Lawesson's Reagent (0.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and concentrate it under reduced pressure.

-

The crude residue can be directly purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Conclusion

The synthesis of this compound from 3-methylpyridine is most effectively and reliably accomplished through a strategic, three-stage process. By first activating the pyridine ring via N-oxidation, a controlled functionalization at the C2 position becomes feasible. The subsequent rearrangement and hydrolysis to form the pyridone intermediate, followed by a robust thionation step, provides a clear and scalable path to the target molecule. This logical and well-documented approach avoids the complex and unselective outcomes of direct sulfurization, ensuring the production of high-purity material suitable for the exacting standards of pharmaceutical and materials science research.

References

- Gleich, E., Warnke, Z., & Schwarting, W. (n.d.). ELEMENTAL SULFUR REACTIONS WITH 3-PICOLINE.

- Taylor & Francis Online. (n.d.). ELEMENTAL SULFUR REACTIONS WITH 3-PICOLINE.

- Pipzine Chemicals. (n.d.). The Role of 3-Methylpyridine N-oxide in Modern Chemical Synthesis. Pipzine. [Link]

- Taylor, E. C., Jr., & Crovetti, A. J. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]

- LookChem. (n.d.). This compound. [Link]

- LookChem. (n.d.). This compound Technology Process. [Link]

- Google Patents. (n.d.). CN108164460B - A kind of method for preparing 3-picoline-N-oxide.

- Chemistry Stack Exchange. (2017).

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

- Organic Chemistry Portal. (n.d.).

- Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. baranlab.org [baranlab.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

Tautomerism of 3-Methyl-2(1H)-pyridinethione

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinethione scaffolds are of significant interest in medicinal chemistry and materials science, acting as crucial precursors for coordination complexes and biologically active molecules.[1][2][3][4] Their chemical behavior and biological activity are profoundly dictated by a fundamental chemical property: thione-thiol tautomerism. This guide provides a comprehensive technical exploration of the tautomeric equilibrium of a representative member, 3-Methyl-2(1H)-pyridinethione. We will dissect the structural and electronic factors governing this equilibrium, detail the analytical methodologies for its characterization, and discuss the critical implications of this phenomenon for research and drug development.

The Fundamental Equilibrium: A Tale of Two Tautomers

This compound exists as a dynamic equilibrium between two tautomeric forms: the thione form (this compound) and the thiol form (3-Methylpyridine-2-thiol).[5] This prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms.

The position of this equilibrium is not fixed; it is the result of a delicate balance between competing stabilizing effects. The thiol tautomer, 3-methylpyridine-2-thiol, benefits from the restoration of aromaticity to the pyridine ring, a powerful stabilizing force.[5][6] Conversely, the thione tautomer, this compound, is stabilized by a strong thioamide resonance.[5][6] The interplay of these factors, heavily influenced by the molecule's environment, determines which form predominates.

Caption: The thione-thiol tautomeric equilibrium of 3-methyl-2-pyridinethione.

Environmental Control: The Decisive Role of Solvent and Physical State

The single most influential factor governing the tautomeric preference of pyridinethiones is the surrounding medium. This sensitivity arises from the significant differences in polarity between the two forms.

2.1. Solvent Polarity

The thione tautomer possesses a much larger dipole moment than the thiol tautomer, often by a factor of two to three.[5][6] This fundamental difference dictates the equilibrium's response to solvent polarity:

-

Polar Solvents (e.g., water, ethanol, DMSO) preferentially solvate and stabilize the more polar thione form.[6][7][8][9] In these solvents, the equilibrium is shifted almost exclusively toward the thione.[8]

-

Nonpolar Solvents (e.g., cyclohexane, dioxane) cannot effectively stabilize the large dipole of the thione. Consequently, the less polar, aromatic thiol form becomes the predominant species in dilute solutions.[7][9]

2.2. Physical State and Concentration

-

Gas Phase: In the absence of solvent, intramolecular forces dominate. Computational and experimental studies on the parent 2-pyridinethione show that the thiol form is more stable in the gas phase due to its aromaticity.[5][6][10]

-

Solid State: X-ray diffraction studies have confirmed that in the crystalline state, pyridinethiones typically exist as the thione tautomer, often forming stable hydrogen-bonded dimers.[5][10][11]

-

Concentration: In nonpolar solvents, increasing the concentration can favor the thione form through self-association and dimerization.[8][9]

| Environment | Dominant Tautomer | Primary Rationale |

| Water, Ethanol | Thione | High solvent polarity stabilizes the large dipole moment.[6][8] |

| DMSO | Thione | High polarity and hydrogen bond accepting ability. |

| Chloroform, Dichloromethane | Thiol (in dilute solution) | Lower solvent polarity favors the less polar tautomer.[8] |

| Cyclohexane, Heptane | Thiol | Nonpolar environment strongly favors the aromatic thiol.[6][7] |

| Gas Phase | Thiol | Aromatic stabilization outweighs thioamide resonance.[5][6] |

| Solid State | Thione | Crystal packing forces and intermolecular H-bonding.[5][11] |

| Table 1. Predicted Tautomeric Preference of this compound in Various Environments. |

A Scientist's Toolkit: Experimental Characterization

Distinguishing and quantifying the tautomeric forms requires a multi-faceted analytical approach. Each technique provides unique, often complementary, insights into the structure and equilibrium.

3.1. UV/Visible Spectroscopy

-

Expertise & Causality: This technique is exceptionally sensitive to the electronic structure of the molecule, making it ideal for studying tautomeric equilibria in solution. The π-systems of the thione and thiol forms are distinct, leading to different wavelengths of maximum absorption (λmax). The thione form, with its extended conjugation, typically absorbs at a longer wavelength than the aromatic thiol.[7][9] By measuring spectra in solvents of varying polarity, one can directly observe the shift in the equilibrium.

-

Experimental Protocol: Solvent-Dependent Tautomerism Study

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a miscible solvent like methanol.

-

Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in different solvents of interest (e.g., cyclohexane, chloroform, ethanol, water). Ensure the final concentration is identical for all samples.

-

Spectra Acquisition: Record the UV/Vis absorption spectrum for each solution over a range of approximately 200-450 nm using a quartz cuvette. Use the pure solvent as a blank.

-

Data Analysis: Identify the λmax for the prominent peaks in each solvent. A shift to longer wavelengths with increasing solvent polarity indicates a shift towards the thione tautomer.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR provides unambiguous structural information. The key diagnostic signals are the labile protons: the N-H proton of the thione (typically δ 12-14 ppm in DMSO-d₆) and the S-H proton of the thiol (typically δ 4-6 ppm, but can be broad and exchangeable). Furthermore, the chemical shifts of the carbon and hydrogen atoms on the pyridine ring will differ between the two tautomers due to changes in electron density and aromaticity.[1][11][12]

-

Experimental Protocol: Tautomer Identification in Solution

-

Sample Preparation: Dissolve a few milligrams of the compound in an NMR-grade solvent (e.g., DMSO-d₆ to favor the thione, or CDCl₃ to potentially observe the thiol).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for the characteristic broad singlet of the N-H proton at low field. If both tautomers are present, you may see two distinct sets of aromatic signals.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The most diagnostic signal is the C=S carbon of the thione form, which appears far downfield (typically δ > 175 ppm).

-

Trustworthiness Check: Running the experiment in at least two solvents of differing polarity (e.g., DMSO-d₆ and CDCl₃) provides a self-validating system. The change in the ratio of tautomeric species, or the appearance/disappearance of one form, confirms the solvent-dependent nature of the equilibrium.[13][14]

-

3.3. X-ray Crystallography

-

Expertise & Causality: This is the gold standard for determining the structure in the solid state. It provides definitive proof of which tautomer is present and reveals crucial details about intermolecular interactions, such as the hydrogen-bonded dimer formation common for thiones.[5][15]

-

Workflow:

Sources

- 1. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrithione - Wikipedia [en.wikipedia.org]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 12. researchgate.net [researchgate.net]

- 13. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 14. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

3-Methyl-2-pyridinethiol vs 3-Methyl-2(1H)-pyridinethione

An In-depth Technical Guide to the Tautomeric System of 3-Methyl-2-pyridinethiol and 3-Methyl-2(1H)-pyridinethione

Abstract

The pyridine ring is a cornerstone of numerous pharmacologically active compounds and functional materials. Within this class, the 2-substituted pyridinethiol system presents a fascinating and often misunderstood case of prototropic tautomerism. This guide provides an in-depth exploration of the 3-methyl substituted derivative, which exists as an equilibrium between two forms: 3-Methyl-2-pyridinethiol and this compound. We will dissect their structural relationship, spectroscopic differentiation, reactivity, and applications, with a particular focus on the implications for drug development and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding grounded in both theoretical principles and practical application.

The Core Concept: Thiol-Thione Tautomerism

3-Methyl-2-pyridinethiol and this compound are not distinct, isolable isomers in the conventional sense; they are tautomers—constitutional isomers that readily interconvert through a chemical reaction known as tautomerization.[1] In this specific case, the interconversion involves the migration of a proton between the nitrogen and sulfur atoms.

Theoretical and experimental studies have consistently shown that for 2-pyridinethiones, the thione form is the more stable and therefore predominant tautomer, particularly in the solid state and in polar solvents.[2][3][4][5] This stability is attributed to the greater strength of the C=S double bond and the amide-like resonance within the pyridinethione ring. The thiol form, while less stable, is crucial for understanding the compound's reactivity, especially in non-polar environments or when acting as a nucleophile in its deprotonated (thiolate) form.[4][5]

Caption: Prototropic equilibrium between the thiol and thione tautomers.

Structure, Nomenclature, and Physicochemical Properties

Due to the rapid equilibrium, both tautomers are typically referred to under a single CAS number, 18368-66-6, with the name this compound being the most common due to its predominance.[6][7]

| Property | Data | Source |

| IUPAC Name | 3-methyl-1H-pyridine-2-thione | [7] |

| Synonyms | 3-Methylpyridine-2-thiol, 2-Mercapto-3-methylpyridine | [6][7] |

| CAS Number | 18368-66-6 | [6][7] |

| Molecular Formula | C₆H₇NS | [6][7] |

| Molecular Weight | 125.19 g/mol | [6][7] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 163-165 °C | [6] |

| Boiling Point | 191.88 °C at 760 mmHg | [6] |

| pKa (Predicted) | 9.79 ± 0.40 | [6] |

| LogP (Predicted) | 1.2 | [6] |

Spectroscopic Differentiation: The Analytical Fingerprint

Distinguishing between the two tautomers in a sample is crucial for understanding reactivity and mechanism. This is achieved primarily through spectroscopic methods.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence for the dominant tautomer.

-

Thione Form : Exhibits a strong N-H stretching band (typically ~3400 cm⁻¹) and a characteristic C=S stretching vibration (~1100-1250 cm⁻¹).

-

Thiol Form : Would show a weak S-H stretch (~2550 cm⁻¹) and a C=N stretching band within the aromatic region (~1600 cm⁻¹). The absence of a strong S-H band and the presence of an N-H band in typical spectra confirm the thione's predominance.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The most telling signal is a broad, exchangeable singlet in the downfield region (often >10 ppm) corresponding to the N-H proton of the thione form. The aromatic protons of the thione are typically more deshielded than those of the thiol due to the electron-withdrawing nature of the thiocarbonyl group.

-

¹³C NMR : The carbon of the C=S group in the thione tautomer is highly deshielded and appears at a very characteristic low-field chemical shift (often >175 ppm), providing unambiguous evidence for its presence.

-

-

UV-Visible Spectroscopy : The two tautomers possess different chromophores. The thione form displays characteristic absorption bands, including an n → π* transition, which are absent in the thiol form.[2][4]

Synthesis and Chemical Reactivity

The dual nucleophilicity of the ambident thioamide group dictates the reactivity of the 3-methyl-2-pyridinethione system.

Synthesis

A robust and common method for synthesizing pyridinethiones is via the reaction of a 2-halopyridine with a sulfur nucleophile. This approach is favored for its high yield and readily available starting materials.

Caption: General workflow for the synthesis of this compound.

Expert Insight: The choice of thiourea is strategic. It is a stable, easy-to-handle solid that acts as a synthetic equivalent of H₂S. The initial reaction forms a stable S-alkylisothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired product upon acidification. This two-step process avoids the direct handling of corrosive and toxic reagents like sodium hydrosulfide.

Key Reactions

-

S-Alkylation : The sulfur atom is the most nucleophilic site, especially after deprotonation with a mild base. It readily reacts with electrophiles like alkyl halides and α-halocarbonyl compounds to yield S-substituted 2-(alkylthio)pyridines.[8] This reaction is fundamental to using the molecule as a building block for more complex structures.

-

Coordination Chemistry : As a bidentate ligand, the deprotonated anion (3-methylpyridine-2-thiolate) chelates metal ions through both the sulfur and nitrogen atoms.[9] This property is exploited in the creation of coordination complexes with applications ranging from catalysis to fungicidal agents. The famous anti-dandruff agent, Zinc Pyrithione, is a coordination complex of a related parent compound.[1]

-

Oxidation : Like many thiols and thiones, the compound can be oxidized to form the corresponding 2,2'-disulfide. This reaction can be autocatalytic and is important to consider during storage and handling.[5]

Applications in Drug Development and Materials Science

The pyridinethione scaffold is of significant interest to medicinal chemists due to its versatile chemical handles and ability to interact with biological targets.

-

Anticancer Agents : Pyridinethione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancers.[8] The thione moiety can act as a hydrogen bond donor (N-H) and acceptor (C=S), and its ability to chelate metal ions is crucial for inhibiting metalloenzymes.

-

Scaffold for Complex Heterocycles : The S-alkylated derivatives serve as versatile intermediates for synthesizing fused heterocyclic systems. For example, reaction with α-haloketones followed by intramolecular cyclization can yield thieno[2,3-b]pyridine derivatives, a class of compounds known for a wide range of pharmacological activities, including use as antiplatelet drugs.[8]

-

Functional Materials : The strong coordinating ability of the pyridinethiolate ligand allows for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials can possess unique electronic, magnetic, or catalytic properties.[10]

Standard Experimental Protocol: Synthesis

Objective : To synthesize this compound from 2-chloro-3-methylpyridine.

Materials :

-

2-Chloro-3-methylpyridine (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol, 200 proof

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Glacial acetic acid

-

Deionized water

Procedure :

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-methylpyridine and thiourea.

-

Solvent Addition : Add ethanol to the flask (approx. 10 mL per gram of the chloropyridine).

-

Reflux : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Causality: Heating provides the activation energy for the nucleophilic substitution reaction, forming the isothiouronium salt intermediate. Ethanol is a suitable polar protic solvent for this reaction.

-

-

Hydrolysis : After cooling to room temperature, add the 10% NaOH solution slowly to the reaction mixture. Heat the mixture to reflux again for 1-2 hours.

-

Causality: The base hydrolyzes the intermediate, breaking the C-S bond of the thiourea moiety and liberating the sodium salt of 3-methyl-2-pyridinethiol.

-

-

Isolation : Cool the reaction mixture in an ice bath. Carefully neutralize the solution by dropwise addition of glacial acetic acid until the pH is approximately 5-6.

-

Causality: Protonation of the thiolate anion causes the neutral, less soluble this compound to precipitate out of the aqueous solution.

-

-

Purification : Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold ethanol.

-

Drying : Dry the product under vacuum to yield pure this compound.

-

Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Conclusion

The 3-Methyl-2-pyridinethiol / this compound system is a prime example of dynamic tautomeric equilibrium with significant practical implications. While the thione form predominates, understanding the existence and reactivity of the thiol tautomer is essential for harnessing its full potential. Its role as a versatile nucleophile, a potent bidentate ligand, and a privileged scaffold in medicinal chemistry underscores its importance. For researchers in drug discovery and materials science, a thorough grasp of this compound's fundamental chemistry—from its synthesis and spectroscopic properties to its predictable reactivity—is key to innovation.

References

- This compound. LookChem. [Link]

- Zhang, Y. A., Monga, V., Orvig, C., & Wang, Y. A. (2008). Theoretical studies of the tautomers of pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231–3238. [Link]

- This compound. PubChem.

- 2(1H)-Pyridinethione, 3-hydroxy-6-methyl-. NIST Chemistry WebBook. [Link]

- van der Vlugt, J. I., et al. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics. [Link]

- Rauk, A., et al. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 801-806. [Link]

- Pyrithione. Wikipedia. [Link]

- 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl-. PubChem.

- 2(1H)-Pyridinethione. NIST Chemistry WebBook. [Link]

- Cherupally, L., Babu, N. S., & Onoka, I. (2016). Structures of 2-Pyridone and 2-Pyridinethione tautomers.

- Krackov, M. H., Lee, C. M., & Mautner, H. G. (1965). 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations. Journal of the American Chemical Society. [Link]

- 3-Hydroxy-1-methyl-2(1h)-pyridinethione. PubChem.

- 3-methyl pyridine, 108-99-6. The Good Scents Company. [Link]

- Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- Allan, D. R., et al. (2002). Modification of the solid-state structure of bis(1-hydroxy-2(1H)-pyridinethiolato-S2,O)zinc(ii): synthesis and characterisation of a molecular solid solution incorporating 3-hydroxy-4-methyl-2(3H)-thiazolethione.

- Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- Bretti, C., Cigala, R. M., Lando, G., & Sammartano, S. (2014). Structural formula of pyrithione and its tautomer.

- Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- 2-Mercaptopyridine. Wikipedia. [Link]

- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

- 2-methylpyridine. mVOC 4.0. [Link]

- Showing Compound 3-Methylpyridine (FDB004416). FooDB. [Link]

- Bera, B., Lee, T. J., & Fortenberry, R. C. (2023). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Molecules. [Link]

- 3-Methylpyridine. Wikipedia. [Link]

- Elias James Corey. Wikipedia. [Link]

Sources

- 1. Pyrithione - Wikipedia [en.wikipedia.org]

- 2. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C6H7NS | CID 5371450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modification of the solid-state structure of bis(1-hydroxy-2(1H)-pyridinethiolato-S2,O)zinc(ii): synthesis and characterisation of a molecular solid solution incorporating 3-hydroxy-4-methyl-2(3H)-thiazolethione - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 3-Methyl-2(1H)-pyridinethione: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Methyl-2(1H)-pyridinethione (C₆H₇NS), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through various spectroscopic techniques. We will delve into the nuances of its Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, with a special focus on the pivotal role of thione-thiol tautomerism in defining its spectroscopic signature.

Introduction: The Significance of this compound

This compound belongs to the class of pyridinethiones, which are sulfur analogs of pyridones. These compounds and their derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a methyl group at the 3-position influences the electronic distribution and steric environment of the molecule, thereby modulating its reactivity and interaction with biological targets. A thorough understanding of its spectroscopic data is paramount for its identification, characterization, and the rational design of novel therapeutic agents.

A critical aspect of the chemistry of 2-pyridinethiones is their existence in a tautomeric equilibrium between the thione and thiol forms. This equilibrium is highly sensitive to the surrounding environment, including solvent polarity and temperature, which in turn profoundly impacts the observed spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Thione-Thiol Tautomerism: The Core of Spectroscopic Interpretation

The spectroscopic properties of this compound cannot be understood without considering the dynamic equilibrium between its thione and thiol tautomers. In solution, the position of this equilibrium is dictated by the solvent's polarity.[1] Polar solvents tend to favor the more polar thione form, while nonpolar solvents shift the equilibrium towards the less polar thiol form.[1] This phenomenon is a key determinant of the features observed in NMR, IR, and UV-Vis spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups and the thione-thiol equilibrium. The thioamide group in the thione tautomer gives rise to a characteristic set of absorption bands.

Key IR Absorption Bands (Thione Form):

| Frequency Range (cm⁻¹) | Assignment | Description |

| 3100-2900 | N-H stretch | A broad band, indicative of hydrogen bonding. |

| ~1620 | C=C stretch (ring) | Aromatic ring stretching vibration. |

| 1250-1200 | C=S stretch (Thioamide I) | This band is a key indicator of the thione form. The C=S bond has a lower stretching frequency than a C=O bond.[2] |

| 1150-1050 | C-N stretch (Thioamide II) | Coupled with N-H bending. |

| ~850 | C=S bend (Thioamide III) |

In the thiol tautomer, the spectrum would show a weak S-H stretching band around 2550 cm⁻¹ and the absence of the prominent C=S stretching vibration. The predominance of the thione form in the solid state and in polar solvents means that the thioamide bands are typically the most prominent features in the IR spectrum.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and pressing the mixture into a transparent disk. For solution-phase analysis, dissolve the compound in a suitable solvent (e.g., chloroform-d or dimethyl sulfoxide-d₆) at a concentration of ~10 mg/mL.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction using a spectrum of the pure solvent or KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and for studying the dynamics of the thione-thiol equilibrium.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the methyl group and the aromatic protons on the pyridine ring. The chemical shifts of the ring protons are influenced by the electron-donating methyl group and the electron-withdrawing thioamide group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.2-2.4 | singlet |

| H-4 | ~7.0-7.2 | triplet |

| H-5 | ~6.6-6.8 | doublet |

| H-6 | ~7.4-7.6 | doublet |

| N-H | ~12-14 | broad singlet |

The broad, downfield signal for the N-H proton is characteristic of the thione form and is due to hydrogen bonding. In the thiol form, an S-H proton signal would be expected, typically in the range of 3-5 ppm. The position of the N-H or S-H signal and the chemical shifts of the ring protons will be sensitive to the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The most notable feature is the chemical shift of the C-2 carbon.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| CH₃ | ~15-20 |

| C-2 | ~175-185 |

| C-3 | ~130-135 |

| C-4 | ~125-130 |

| C-5 | ~115-120 |

| C-6 | ~135-140 |

The downfield chemical shift of the C-2 carbon is a clear indication of the C=S double bond in the thione tautomer.[2] In the thiol form, this carbon would be shielded and appear at a significantly upfield chemical shift. The PubChem database indicates the presence of a ¹³C NMR spectrum for this compound.[3]

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR data acquisition and processing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is characterized by π → π* and n → π* transitions. The position of the absorption maxima will be influenced by the tautomeric form present.

-

Thione Form: Typically exhibits a strong π → π* transition at a longer wavelength (around 350-370 nm) and a weaker n → π* transition at an even longer wavelength. The thioamide C=S bond has a UV absorption maximum around 265 nm.[2]

-